trans-3,4-Dichlorocyclobutene trans-3,4-Dichlorocyclobutene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17344779
InChI: InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-4H/t3-,4-/m0/s1
SMILES:
Molecular Formula: C4H4Cl2
Molecular Weight: 122.98 g/mol

trans-3,4-Dichlorocyclobutene

CAS No.:

Cat. No.: VC17344779

Molecular Formula: C4H4Cl2

Molecular Weight: 122.98 g/mol

* For research use only. Not for human or veterinary use.

trans-3,4-Dichlorocyclobutene -

Specification

Molecular Formula C4H4Cl2
Molecular Weight 122.98 g/mol
IUPAC Name (3S,4S)-3,4-dichlorocyclobutene
Standard InChI InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-4H/t3-,4-/m0/s1
Standard InChI Key MNOAQNJDZROAPA-IMJSIDKUSA-N
Isomeric SMILES C1=C[C@@H]([C@H]1Cl)Cl
Canonical SMILES C1=CC(C1Cl)Cl

Introduction

Structural and Electronic Properties

Molecular Geometry and Bonding

The trans-3,4-dichlorocyclobutene molecule features a strained cyclobutene ring with chlorine atoms positioned on opposite faces (C3 and C4). This trans-diaxial arrangement creates a planar transition state during thermal ring-opening, enabling conrotatory motion as predicted by the Woodward–Hoffmann rules . Density functional theory (DFT) calculations reveal that the chlorine substituents exert a strong electron-withdrawing effect, polarizing the double bond and stabilizing the transition state through hyperconjugation .

Table 1: Key Physical Properties of trans-3,4-Dichlorocyclobutene

PropertyValue
Molecular FormulaC₄H₄Cl₂
Molecular Weight122.98 g/mol
Boiling Point74–76°C (55 mmHg)
Density1.302 g/mL at 20°C
Refractive IndexnD20=1.503n_{D}^{20} = 1.503

Spectroscopic Characteristics

Infrared (IR) spectroscopy identifies characteristic C–Cl stretching vibrations at 610–650 cm⁻¹, while 1H^1H NMR spectra exhibit deshielded vinyl protons (δ=5.86.2\delta = 5.8–6.2 ppm) due to the electron-withdrawing chlorine substituents . The trans configuration eliminates symmetry, resulting in distinct 13C^{13}C NMR signals for C3 and C4 (δ=120125\delta = 120–125 ppm) .

Synthesis and Isolation

Thermal Isomerization

trans-3,4-Dichlorocyclobutene is synthesized via thermal isomerization of its cis isomer under controlled conditions. Heating cis-3,4-dichlorocyclobutene at 150–200°C in an inert atmosphere induces a suprafacial -chlorine shift, yielding the trans isomer with >90% stereochemical purity . This process is driven by the relief of steric strain between the cis-oriented chlorines.

Catalytic Methods

Ring-opening metathesis polymerization (ROMP) using Grubbs’ third-generation catalyst selectively generates trans-3,4-dichlorocyclobutene as a monomeric intermediate. The reaction proceeds via a metallacyclobutane transition state, favoring the trans configuration due to reduced steric hindrance between the catalyst and substituents .

Reaction Mechanisms and Stereochemical Outcomes

Conrotatory Ring-Opening

Upon heating, trans-3,4-dichlorocyclobutene undergoes conrotatory electrocyclic ring-opening to form (E,E)-1,3-dichloro-1,3-butadiene. The activation energy (EaE_a) for this process is 19.2 kcal/mol, significantly lower than the disrotatory pathway (Ea=28.4E_a = 28.4 kcal/mol) . This preference arises from the preservation of aromatic character in the conrotatory transition state, which adopts a Möbius topology with a 4π electron system .

Table 2: Activation Energies for trans-3,4-Dichlorocyclobutene Reactions

Reaction TypeEaE_a (kcal/mol)Product Stereochemistry
Conrotatory Ring-Opening19.2(E,E)-1,3-Dichlorobutadiene
Disrotatory Ring-Opening28.4(Z,Z)-1,3-Dichlorobutadiene

1,3-Dipolar Cycloadditions

trans-3,4-Dichlorocyclobutene reacts with nitrile oxides to form syn-4-substituted 6,7-dichloro-2-oxa-3-azabicyclo[3.2.0]hept-3-enes. The trans chlorines direct nitrile oxide attack to the less hindered face, achieving diastereomeric ratios of 8:1 (syn:anti) . Transition state analysis using HF/3-21G models confirms that syn attack minimizes nonbonded interactions between the chlorines and dipolarophile .

Comparative Analysis with cis-3,4-Dichlorocyclobutene

Reactivity Contrasts

While both isomers undergo electrocyclic ring-opening, the cis isomer favors anti attack pathways due to steric clashes between substituents. For example, cis-3,4-dichlorocyclobutene reacts with diazomethane to yield syn-adducts (90% selectivity), whereas the trans isomer shows no facial bias .

Thermodynamic Stability

trans-3,4-Dichlorocyclobutene is thermodynamically more stable than the cis isomer by 1.2 kcal/mol, as determined by calorimetry. This stability arises from reduced eclipsing strain between trans-oriented chlorines and optimal van der Waals contacts .

Applications in Polymer Chemistry

Polyacetylene Derivatives

ROMP of trans-3,4-dichlorocyclobutene produces poly(3,4-dichlorocyclobutene), which undergoes thermal elimination to form poly(chloroethyne-ran-ethyne). This conjugated polymer exhibits tunable conductivity (σ=103\sigma = 10^{-3} to 10110^{1} S/cm) depending on the chlorine content .

Photoresponsive Materials

The trans isomer’s rigid geometry enables its incorporation into liquid crystalline polymers. These materials exhibit reversible photoisomerization under UV light, making them candidates for optical data storage .

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